molecular formula C14H20O2 B1297680 3-(4-Tert-butylphenoxy)butan-2-one CAS No. 160875-28-5

3-(4-Tert-butylphenoxy)butan-2-one

Cat. No.: B1297680
CAS No.: 160875-28-5
M. Wt: 220.31 g/mol
InChI Key: MLSSIEQFQKQUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-(4-Tert-butylphenoxy)butan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Tert-butylphenoxy)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenoxy)butan-2-one involves its interaction with specific molecular targets. As a photoinitiator, it absorbs light and undergoes a photochemical reaction to generate reactive species that initiate polymerization. The molecular pathways involved include the formation of free radicals or cations that propagate the polymerization process.

Comparison with Similar Compounds

3-(4-Tert-butylphenoxy)butan-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct photoinitiating properties and makes it valuable in various industrial and research applications .

Properties

IUPAC Name

3-(4-tert-butylphenoxy)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-10(15)11(2)16-13-8-6-12(7-9-13)14(3,4)5/h6-9,11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSSIEQFQKQUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344967
Record name 3-(4-tert-butylphenoxy)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160875-28-5
Record name 3-(4-tert-butylphenoxy)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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